molecular formula C15H14N2S2 B361012 4-(Benzylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine CAS No. 314261-05-7

4-(Benzylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine

Cat. No. B361012
CAS RN: 314261-05-7
M. Wt: 286.4g/mol
InChI Key: LUAQTMXSZRJEHD-UHFFFAOYSA-N
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Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The specific compound “4-(Benzylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine” belongs to this class of compounds.


Molecular Structure Analysis

The pyrazolo[3,4-d]pyrimidine ring system of the title compound is essentially planar and almost perpendicular to the phenyl ring . More detailed structural analysis is not available in the retrieved resources.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the available resources, pyrimidine compounds in general have been known to undergo a variety of reactions .

Advantages and Limitations for Lab Experiments

One of the advantages of 4-(Benzylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine is its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for further research. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on 4-(Benzylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine. One possible direction is to investigate its potential as a therapeutic agent for cancer treatment. Another direction is to study its mechanism of action in more detail, including its effects on specific protein kinases. Additionally, further research could be done to improve the compound's solubility in water, making it more suitable for use in experimental settings.

Synthesis Methods

The synthesis of 4-(Benzylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine involves the reaction of 2-amino-4,5-dimethylthiophene-3-carboxylic acid with benzyl mercaptan in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction mixture is then heated to obtain the desired product. This method has been reported to yield the compound with a purity of over 95%.

Scientific Research Applications

4-(Benzylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine has shown potential in various scientific research applications, including as an inhibitor of protein kinases and as an anti-cancer agent. It has been reported to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

4-benzylsulfanyl-5,6-dimethylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2S2/c1-10-11(2)19-15-13(10)14(16-9-17-15)18-8-12-6-4-3-5-7-12/h3-7,9H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUAQTMXSZRJEHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)SCC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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